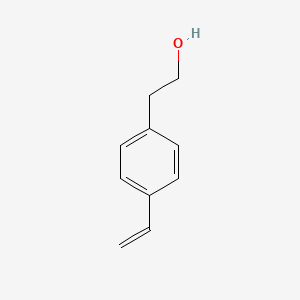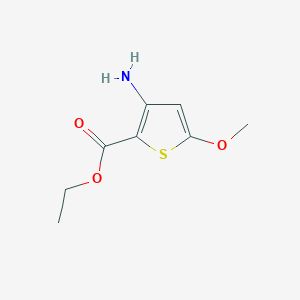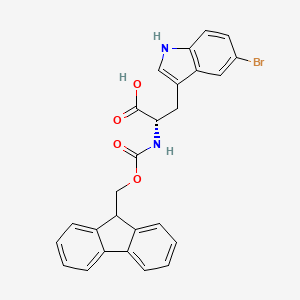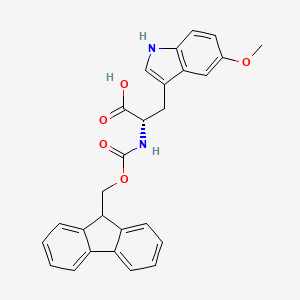![molecular formula C18H20ClNO2S B3138526 N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide CAS No. 459825-36-6](/img/structure/B3138526.png)
N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide
Vue d'ensemble
Description
“N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide” is a complex organic compound. The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a methyl group at the 2-position and a 4-tert-butyl-benzoyl group at the 3-position . The benzoyl group is a functional group characterized by a carbonyl group (C=O) bonded to a phenyl group . The tert-butyl group is a bulky alkyl substituent known for its resistance to oxidation and reduction .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the methyl and benzoyl substituents, and the attachment of the 2-chloro-acetamide group . The exact synthetic route would depend on the starting materials and the specific conditions used . For instance, 4-tert-butylbenzoyl chloride has been used in the synthesis of various complex organic compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the bulky tert-butyl group, and the polar carbonyl and amide groups . These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-rich thiophene ring and the polar carbonyl and amide groups . For instance, the thiophene ring might undergo electrophilic aromatic substitution reactions . The carbonyl group could be involved in nucleophilic addition reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the polar carbonyl and amide groups could enhance the compound’s solubility in polar solvents . The bulky tert-butyl group could influence the compound’s melting and boiling points .Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity Compounds structurally similar to N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide have been synthesized and evaluated for their biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, suggesting the potential therapeutic applications of these compounds (K. Sunder & Jayapal Maleraju, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions. These compounds, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, have shown good light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggest potential biomedical applications (Y. Mary et al., 2020).
Anticonvulsant Activity The design and synthesis of benzofuran-acetamide scaffolds have demonstrated potential anticonvulsant properties. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives exhibited significant anticonvulsant activity, indicating the relevance of acetamide derivatives in developing new anticonvulsant drugs (A. Shakya et al., 2016).
Mécanisme D'action
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Given its structural similarity to other benzoyl derivatives, it may influence pathways involving proteomics research .
Pharmacokinetics
It is known that the compound should be stored at room temperature , suggesting that it may have reasonable stability under normal conditions.
Propriétés
IUPAC Name |
N-[3-(4-tert-butylbenzoyl)-5-methylthiophen-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-11-9-14(17(23-11)20-15(21)10-19)16(22)12-5-7-13(8-6-12)18(2,3)4/h5-9H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWMALUHKXRUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CCl)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






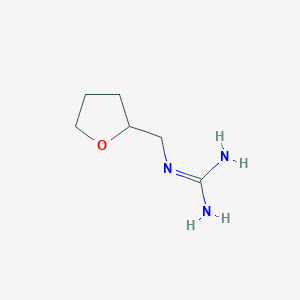
![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
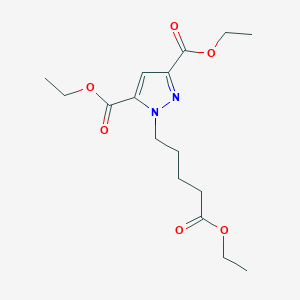

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
